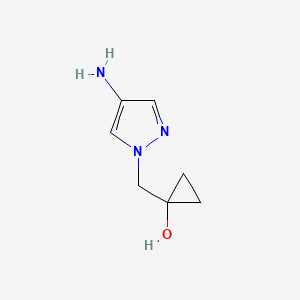
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a cyclopropanol moiety in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-1H-pyrazole with a suitable aldehyde or ketone can yield the desired pyrazole derivative, which can then be further modified to introduce the cyclopropanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, which can accelerate reaction times and improve efficiency, may be employed. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino group and the hydroxyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution Reagents: Various halogenating agents, acids, or bases can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: Its potential biological activity can be explored in various assays to identify new therapeutic agents or biochemical tools.
Mechanism of Action
The mechanism of action of 1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopropanol moiety may also play a role in stabilizing the compound’s binding to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: This compound shares the pyrazole ring and amino group but lacks the cyclopropanol moiety.
1-Methyl-1H-pyrazole-4-amine: Similar to the above, it contains the pyrazole ring and amino group but differs in the substitution pattern.
Uniqueness
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol is unique due to the presence of the cyclopropanol group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-[(4-aminopyrazol-1-yl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)5-7(11)1-2-7/h3-4,11H,1-2,5,8H2 |
InChI Key |
UYAUHHMYWIHTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2C=C(C=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


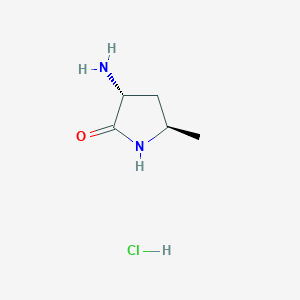
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)
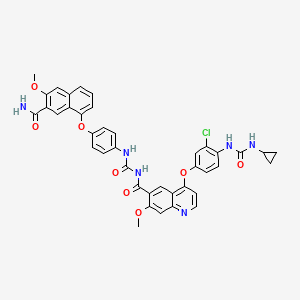
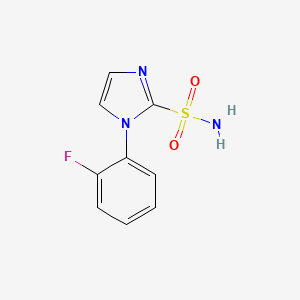
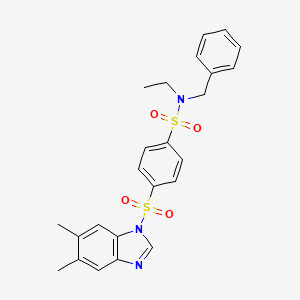
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)
![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)
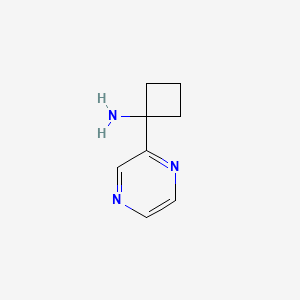

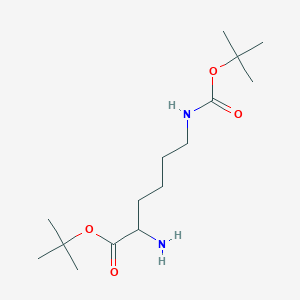
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)
